

# Ticlopidine vs. Clopidogrel Post-Stenting: A Meta-Analysis Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Ticlopidine |
| Cat. No.:      | B1205844    |

[Get Quote](#)

In the realm of antiplatelet therapy following coronary stenting, the thienopyridines **ticlopidine** and clopidogrel have been subjects of extensive research to determine the optimal agent for preventing thrombotic complications. This guide provides a comparative meta-analysis of their performance, focusing on efficacy and safety outcomes, supported by quantitative data from pooled clinical trials and registries.

## Comparative Efficacy and Safety: A Quantitative Overview

Meta-analyses of randomized controlled trials and observational registries have provided a wealth of data comparing the clinical outcomes of patients treated with **ticlopidine** versus clopidogrel after coronary stent placement. The following tables summarize the key findings from these analyses, focusing on major adverse cardiac events (MACE), mortality, and other significant clinical endpoints.

Table 1: Efficacy Outcomes at 30 Days (Meta-Analysis Data)

| Clinical Endpoint                         | Ticlopidine Group | Clopidogrel Group | Odds Ratio (OR) [95% CI] | P-value | Citation |
|-------------------------------------------|-------------------|-------------------|--------------------------|---------|----------|
| Major Adverse Cardiac Events (MACE)       | 4.04%             | 2.10%             | 0.72 [0.59 - 0.89]       | 0.002   | [1]      |
| Death                                     | 1.09%             | 0.48%             | 0.55 [0.37 - 0.82]       | 0.003   | [1]      |
| Death and Non-fatal Myocardial Infarction | Not specified     | Not specified     | 0.63 [0.47 - 0.85]       | 0.003   | [2][3]   |
| Stent Thrombosis                          | 1.16%             | 1.77%             | Not specified            | 0.355   | [4]      |

Table 2: Safety and Tolerability Outcomes (Meta-Analysis and Trial Data)

| Adverse Event                      | Ticlopidine Group | Clopidogrel Group | Odds Ratio (OR) [95% CI] / P-value              | Citation |
|------------------------------------|-------------------|-------------------|-------------------------------------------------|----------|
| Failure to complete 2-week therapy | 3.64%             | 1.62%             | p=0.043                                         | [4]      |
| Major Adverse Side Effects         | Not specified     | Not specified     | 0.53 [0.42 - 0.66]                              | <0.00001 |
| Drug Intolerance                   | Not specified     | Not specified     | 0.51 [0.36 - 0.72]                              | <0.0001  |
| Hemorrhage                         | Lower Risk        | Higher Risk       | 0.69 [0.50 - 0.97]<br>(in favor of ticlopidine) | 0.03     |
| Neutropenia                        | 0.38%             | 0%                | Not specified                                   | [5]      |
| Thrombocytopenia                   | 0.57%             | 1.01%             | Not significant                                 | [5]      |

## Experimental Protocols: Meta-Analysis

### Methodology

The data presented are derived from meta-analyses that pooled results from multiple randomized controlled trials and patient registries. The general methodology employed in these meta-analyses is as follows:

- Literature Search: A systematic search of medical databases (such as MEDLINE) was conducted to identify all relevant studies comparing **ticlopidine** and clopidogrel in patients undergoing coronary stenting.[6][7]
- Study Selection: Inclusion criteria were established to select studies for the meta-analysis. Typically, these included randomized controlled trials and large-scale registries that reported on the clinical endpoints of interest.[1][6][7]
- Data Extraction: Two independent reviewers typically extracted data from the selected studies to minimize bias. The extracted information included study design, patient

characteristics, and the incidence of predefined clinical endpoints.

- Statistical Analysis: The extracted data were pooled using statistical models (e.g., fixed-effect or random-effects models) to calculate summary odds ratios (ORs) and 95% confidence intervals (CIs). This allowed for an overall estimation of the treatment effect. Heterogeneity between studies was also assessed. The primary endpoint for efficacy was often a composite of major adverse cardiac events (MACE), which could include death, myocardial infarction, and target vessel revascularization, typically assessed at 30 days post-procedure. [1][2][3] Safety endpoints included bleeding, neutropenia, thrombocytopenia, and overall drug discontinuation.[4][6][7][5]

## Signaling Pathways and Experimental Workflows

The following diagram illustrates the comparative clinical outcomes of **ticlopidine** and clopidogrel as determined by the meta-analyses.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Meta-analysis of randomized and registry comparisons of ticlopidine with clopidogrel after stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy evaluation of clopidogrel compared to ticlopidine after stent implantation: an updated meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in A Broad Patient Population - American College of Cardiology [acc.org]
- 6. A Meta-analysis of Haemorrhage with Ticlopidine and Clopidogrel Following Coronary Artery Stent Placement | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ticlopidine vs. Clopidogrel Post-Stenting: A Meta-Analysis Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205844#meta-analysis-of-ticlopidine-versus-clopidogrel-after-stenting>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)